![molecular formula C18H17FN2O B4420416 1-[(2-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B4420416.png)
1-[(2-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE
Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with an oxolane-containing reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole hydrides.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The fluorophenyl group and benzodiazole core can interact with biological receptors, enzymes, or DNA, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
- 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
1-[(2-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-4,6-9,17H,5,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHOYKMENANHID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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